molecular formula C13H17BrN2O2 B1613609 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid CAS No. 765269-29-2

3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid

Cat. No.: B1613609
CAS No.: 765269-29-2
M. Wt: 313.19 g/mol
InChI Key: WETDNKVHFVQZND-UHFFFAOYSA-N
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Description

3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid is a chemical compound with the molecular formula C13H17BrN2O2 and a molecular weight of 313.19 g/mol . This compound is characterized by the presence of a bromine atom, a benzoic acid moiety, and a piperazine ring. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid typically involves the reaction of 3-bromo-4-formylbenzoic acid with 4-methylpiperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can modify the functional groups present on the molecule .

Scientific Research Applications

3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-((4-Methylpiperazin-1-yl)methyl)benzoic acid: Similar structure but lacks the bromine atom.

    3-Bromo-4-methylbenzoic acid: Similar structure but lacks the piperazine ring.

    4-((4-Methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride: Similar structure but in a dihydrochloride form

Uniqueness

3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid is unique due to the presence of both the bromine atom and the piperazine ring. This combination imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-bromo-4-[(4-methylpiperazin-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-15-4-6-16(7-5-15)9-11-3-2-10(13(17)18)8-12(11)14/h2-3,8H,4-7,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETDNKVHFVQZND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630272
Record name 3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765269-29-2
Record name 3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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